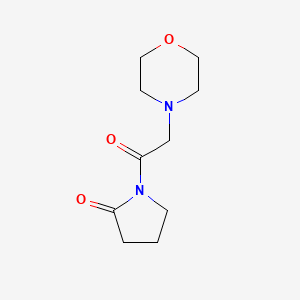

1-(4-morpholinylacetyl)-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-morpholinylacetyl)-2-pyrrolidinone is a compound that has garnered attention in various chemical and pharmaceutical research areas due to its unique structural features. It incorporates both morpholine and pyrrolidinone moieties, making it a valuable scaffold for the development of novel compounds with potential biological activities.

Synthesis Analysis

The synthesis of compounds related to 1-(4-morpholinylacetyl)-2-pyrrolidinone often involves multistep synthetic routes including key steps such as Buchwald–Hartwig amination, which has been used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with high yields, starting from bromoquinolines and heteroarylamines (Bonacorso et al., 2018). Other synthetic approaches include one-pot synthesis techniques, which have been applied to generate various enaminone-based compounds efficiently (Barakat et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds incorporating morpholine and pyrrolidinone units has been extensively studied through methods such as X-ray crystallography. These studies reveal intricate details about their conformation, hydrogen bonding patterns, and overall molecular geometry, contributing to a deeper understanding of their chemical behavior and reactivity (Horton et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

Morpholine derivatives, such as 1-(4-morpholinylacetyl)-2-pyrrolidinone, are pivotal in the synthesis of diverse organic compounds. For instance, Kobayashi et al. (2000) demonstrated the synthesis of 1-amino- and 1-hydroxy-9,10-anthraquinone derivatives through reactions involving 2-acetyl-1,4-naphthoquinone and pyrrolidine or morpholine enamines, highlighting the utility of morpholine derivatives in producing anthraquinones with potential applications in dye and pigment industries Kobayashi et al., 2000. Similarly, Remedi et al. (1998) investigated the crystal structures and solution behaviors of 1-pyrrolidino- and 1-morpholino-2,4-dinitrobenzenes, revealing insights into the electronic and structural properties of morpholine-containing compounds Remedi et al., 1998.

Catalysis and Material Science

Morpholine derivatives play a critical role in catalysis and the development of novel materials. For example, Ghasemzadeh and Abdollahi-Basir (2016) showcased the synthesis of 2-pyrrolidinon-3-olates via a multi-component reaction catalyzed by Co3O4@SiO2 core–shell nanocomposite, utilizing morpholine as a reactant. This work not only exemplifies the catalytic applications of morpholine derivatives but also their potential in green chemistry and material science Ghasemzadeh & Abdollahi-Basir, 2016.

Pharmacological Research

In pharmacological research, the structural features of morpholine derivatives, including 1-(4-morpholinylacetyl)-2-pyrrolidinone, are utilized to design and synthesize novel therapeutic agents. Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere in the development of inhibitors for the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. This research underscores the importance of morpholine and its derivatives in designing molecules with significant biological activity Hobbs et al., 2019.

Eigenschaften

IUPAC Name |

1-(2-morpholin-4-ylacetyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c13-9-2-1-3-12(9)10(14)8-11-4-6-15-7-5-11/h1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBPJJVJQAABIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholinylacetyl)-2-pyrrolidinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)